Sesamol benzoate

Description

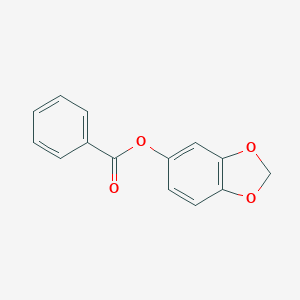

Structure

2D Structure

3D Structure

Properties

CAS No. |

16386-46-2 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl benzoate |

InChI |

InChI=1S/C14H10O4/c15-14(10-4-2-1-3-5-10)18-11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2 |

InChI Key |

QMGRLEAYWWVZRW-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |

Other CAS No. |

16386-46-2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Sesamol Benzoate

Established Synthetic Pathways for Sesamol (B190485) Benzoate (B1203000)

The creation of sesamol benzoate primarily relies on well-established chemical reactions, including direct esterification and routes involving acylated intermediates.

Esterification Reactions of Sesamol with Benzoic Acid

The most direct method for synthesizing this compound is through the Fischer esterification of sesamol with benzoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water. uomustansiriyah.edu.iq The mechanism initiates with the protonation of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the hydroxyl group of sesamol. uomustansiriyah.edu.iq Subsequent proton transfer and elimination of a water molecule yield the final ester product. uomustansiriyah.edu.iq

To enhance the reaction yield, variations of this method can be employed. For instance, using a Dean-Stark apparatus to remove water as it is formed can shift the equilibrium in favor of the product. The choice of solvent and reaction temperature are also critical parameters that can be optimized to improve the efficiency of the esterification process.

Synthetic Routes Involving Acylated Sesamol Intermediates

An alternative strategy for synthesizing this compound involves the use of acylated sesamol intermediates. This multi-step approach can sometimes offer advantages in terms of yield and purity. One common method involves the acylation of sesamol with an acylating agent like acetic anhydride (B1165640) to form sesamol acetate. google.com This intermediate can then be subjected to transesterification with benzoic acid or its derivatives.

Another route proceeds via the acylation of sesamol with a more reactive benzoic acid derivative, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This method, known as the Schotten-Baumann reaction, is often faster and can be carried out under milder conditions than direct esterification. The base serves to neutralize the hydrochloric acid byproduct and to activate the sesamol for the reaction.

A notable example involves the reaction of piperonal (B3395001) with peracetic acid to produce sesamol acetate, which is then converted to sesamol. google.com This sesamol can subsequently be esterified to yield this compound. Another patented process describes reacting piperonal with a percarboxylic acid in a non-polar, water-immiscible organic solvent to form sesamyl formate (B1220265), which upon hydrolysis and subsequent reaction, yields sesamol. google.com This sesamol is then available for esterification.

Novel Derivatization Approaches for this compound Analogs

The exploration of new derivatives of this compound is an active area of research, driven by the desire to modify and enhance its chemical and biological properties. These approaches range from computational design to the use of innovative synthetic methodologies.

Rational Design of Substituted Sesamol Benzoates

Computational chemistry has emerged as a powerful tool for the rational design of novel sesamol derivatives. acs.org By using in-silico methods, it is possible to predict the properties of a large number of potential derivatives before their actual synthesis. acs.org This approach allows for the targeted design of molecules with specific characteristics. For instance, researchers have computationally designed sesamol derivatives by introducing various functional groups (–OH, –NH2, –COOH, and –SH) at different positions on the sesamol molecular framework to enhance properties like antioxidant activity. acs.org Although not directly focused on this compound, this methodology can be readily applied to design substituted sesamol benzoates with desired functionalities. The introduction of substituents on either the sesamol or the benzoate moiety can significantly influence the molecule's electronic and steric properties.

Introduction of Diverse Functional Moieties via Esterification

The ester linkage in this compound provides a versatile handle for introducing a wide array of functional groups. By replacing benzoic acid with other carboxylic acids, a diverse library of sesamol esters can be generated. This strategy has been employed to create conjugates of sesamol with other biologically active molecules. For example, mefenamic acid has been conjugated with sesamol via an ester linkage using a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method. researchgate.net

Furthermore, the phenolic hydroxyl group of sesamol can be used as a point of attachment for various functional moieties through esterification. This has been demonstrated in the synthesis of new hydrogen donors for dental materials, where sesamol was acylated with methacrylic anhydride. pocketdentistry.com This approach can be extended to synthesize a variety of this compound analogs by first creating a library of substituted benzoic acids and then esterifying them with sesamol. The use of different coupling agents and reaction conditions can allow for the incorporation of a wide range of functionalities, leading to derivatives with tailored properties.

Exploration of Green Synthesis Methodologies for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of chemical compounds. mlsu.ac.in Green synthesis strategies often involve the use of renewable starting materials, less hazardous reagents and solvents, and energy-efficient processes. mlsu.ac.innih.gov

While specific green synthesis methods for this compound are not extensively documented, the principles can be applied. For example, using biocatalysts such as lipases for the esterification of sesamol and benzoic acid could offer a milder and more selective alternative to traditional acid catalysis. Lipases can operate under neutral conditions and often exhibit high regioselectivity and enantioselectivity.

Another green approach could involve the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions. rsc.org Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents typically used in these syntheses. The development of such methodologies for this compound would not only be environmentally beneficial but could also lead to more efficient and cost-effective production processes.

Reaction Kinetics and Process Optimization in this compound Synthesis

The synthesis of this compound, an ester, is typically achieved through the esterification of sesamol with a benzoic acid derivative. The reaction kinetics and subsequent optimization are governed by classical principles of ester formation, influenced by factors such as temperature, catalysts, reactant concentrations, and the efficient removal of byproducts.

A common synthetic route is the Fischer-Speier esterification, involving the reaction of sesamol with benzoic acid in the presence of a strong acid catalyst. The mechanism begins with the protonation of the benzoic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Sesamol's phenolic hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to yield the final ester, this compound.

Another viable method involves reacting sesamol with benzoyl chloride. This reaction is generally faster and often does not require a catalyst, proceeding via nucleophilic acyl substitution.

Process optimization focuses on maximizing the yield and purity of this compound. Key parameters that are manipulated include:

Temperature: Reaction rates are typically increased at higher temperatures. However, excessively high temperatures can lead to side reactions and the formation of colored impurities. For similar esterifications, reaction temperatures are often maintained within a specific range, for instance, 50 to 70°C, to balance reaction speed and selectivity. google.com

Catalyst: In acid-catalyzed esterification, the choice and concentration of the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical. Catalytic amounts, often between 0.5% to 2.0% by weight, can significantly accelerate the reaction. google.com

Reactant Ratio: Using an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product side, increasing the yield.

Byproduct Removal: In Fischer-Speier esterification, the removal of water as it is formed is a crucial optimization step that drives the reaction to completion, in accordance with Le Chatelier's principle.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion without promoting the degradation of the product or the formation of impurities. This can range from 2 to 10 hours depending on the specific conditions. google.com

The table below outlines key parameters and their effects on the synthesis of esters related to this compound, providing a model for process optimization.

| Parameter | Effect on Reaction | Optimization Goal | Typical Range |

| Temperature | Increases reaction rate; may increase side reactions. | Balance rate and selectivity. | 5°C - 70°C google.comgoogle.com |

| Catalyst | Increases rate of acid-catalyzed reactions. | Achieve high conversion in a shorter time. | 0.1 - 5.0% by weight google.com |

| Solvent | Affects solubility and reaction medium polarity. | Use of a non-polar, water-immiscible solvent can aid in byproduct removal. google.com | Toluene, Benzene google.comgoogle.com |

| Byproduct Removal | Shifts equilibrium to favor product formation. | Drive reaction to completion. | Continuous removal of water or ethyl formate. google.comgoogle.com |

Impurity Profiling and Control in Industrial and Laboratory Synthesis

The purity of this compound is contingent on the purity of the starting materials and the control of side reactions during synthesis. Impurities can be introduced from the precursor, sesamol, or generated during the esterification process.

A study on industrial-grade sesamol identified several process-related impurities through gas chromatography-mass spectrometry (GC-MS). gigvvy.com These impurities in the starting material are a primary source of contamination in the final this compound product.

Common Impurities in Precursor Sesamol gigvvy.com

| Impurity Name | Chemical Formula | Source / Type |

|---|---|---|

| 1,2-Methylenedioxybenzene | C₇H₆O₂ | Precursor-related |

| Sesamol formate | C₈H₆O₄ | Synthesis by-product |

| Sesamol acetate | C₉H₈O₄ | Synthesis by-product |

In addition to impurities from the starting sesamol, the synthesis of this compound can generate other contaminants:

Unreacted Sesamol: Incomplete reaction leads to the presence of residual sesamol in the final product.

Unreacted Benzoic Acid/Benzoyl Chloride: Similarly, the benzoylating agent may not be fully consumed.

Side-Reaction Products: At elevated temperatures or with reactive contaminants, undesired by-products can form. For instance, the presence of water can lead to the hydrolysis of the ester product back to sesamol and benzoic acid. google.com

Solvent and Catalyst Residues: Residual amounts of the solvent or catalyst used during the reaction and purification steps can also be present.

Control strategies are essential to minimize these impurities. These include:

Purification of Starting Materials: Using high-purity sesamol is critical. Purification of industrial-grade sesamol can be performed to remove the impurities listed above before its use in the esterification reaction.

Reaction Condition Optimization: Strict control over reaction temperature, stoichiometry of reactants, and catalyst loading can minimize the formation of by-products. google.com For example, conducting the reaction in a non-oxidizing atmosphere can prevent oxidative degradation. google.com

Post-Reaction Purification: After the reaction is complete, the crude this compound must be purified. This typically involves washing steps to remove the acid catalyst and unreacted benzoic acid, followed by techniques like recrystallization or column chromatography to isolate the pure ester from other by-products. chemicalbook.com

Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (LC) are vital for quality control, allowing for the identification and quantification of impurities. Studies have shown that LC methods can be more sensitive than GC for analyzing sesamol and its related impurities, with lower limits of detection (LOD). gigvvy.com

Structure Activity Relationship Sar and Computational Chemistry Studies of Sesamol Benzoate

Elucidation of Structural Determinants for Biological Activity

Impact of Benzodioxole Moiety on Activity Profiles

The benzodioxole ring, a fundamental feature of sesamol (B190485), is a critical determinant of its biological activity. mdpi.comrsc.org This moiety, also known as the methylenedioxy group, is integral to the antioxidant and cardioprotective properties observed in sesamol and its derivatives. rsc.org The unique electronic nature of the benzodioxole ring contributes to the molecule's ability to scavenge free radicals, a key mechanism in its antioxidant action. mdpi.com

Influence of Benzoate (B1203000) Ester Linkage and Substitutions

The esterification of sesamol with benzoic acid to form sesamol benzoate introduces an ester linkage that significantly modifies the parent molecule's physicochemical properties, such as lipophilicity and stability. While direct studies on this compound are limited, research on other sesamol esters provides valuable insights. Esterification can influence the molecule's ability to permeate biological membranes and may affect its interaction with specific targets.

The nature of the substituent on the benzoate ring can further modulate biological activity. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution across the entire molecule, thereby influencing its reactivity and binding affinity for biological receptors. For example, in a series of synthesized sesamol derivatives, different substitutions on the aromatic ring led to varied antioxidant activities, with some derivatives showing enhanced efficacy compared to sesamol itself. nih.gov

In Silico Molecular Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of novel therapeutic agents based on a lead compound like this compound. acs.orgnih.gov In silico techniques enable the prediction of molecular properties and biological activities, thus accelerating the drug discovery process. researchgate.netmdpi.com

Rational Design of this compound Analogs with Enhanced Efficacy

The rational design of this compound analogs aims to improve its therapeutic properties by modifying its chemical structure. acs.orgnih.gov Based on the SAR principles discussed, several strategies can be employed. Modifications to the benzoate ring, such as the introduction of specific functional groups, could enhance binding affinity to target proteins. For instance, computational studies on other sesamol derivatives have shown that adding functional groups like hydroxyl (-OH) or amino (-NH2) can improve their antioxidant properties. acs.org

Furthermore, altering the ester linkage to an amide or another bioisosteric group could modify the compound's stability and metabolic profile. Molecular docking simulations can be utilized to predict how these newly designed analogs will interact with a specific biological target, allowing for the selection of the most promising candidates for synthesis and further testing. nih.gov

Table 1: Potential Modifications for this compound Analogs and Their Rationale

| Modification Site | Proposed Change | Rationale for Enhanced Efficacy |

| Benzodioxole Ring | Introduction of alkyl groups | May increase lipophilicity and membrane permeability. |

| Benzoate Ring | Addition of electron-withdrawing groups (e.g., -NO2, -CF3) | Could enhance interactions with specific target residues. |

| Benzoate Ring | Addition of electron-donating groups (e.g., -OCH3, -NH2) | May improve antioxidant capacity by stabilizing radical intermediates. |

| Ester Linkage | Replacement with an amide linkage | Could increase metabolic stability against esterases. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, and in silico models are widely used for this purpose. researchgate.netmdpi.com For this compound and its potential analogs, computational tools can estimate key parameters that determine a compound's pharmacokinetic profile.

Computational models can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. acs.orgnih.gov These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. By identifying potential ADME liabilities early in the design phase, medicinal chemists can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. researchgate.net

Table 2: Predicted ADME Properties of this compound and a Hypothetical Analog

| Property | This compound (Predicted) | Hypothetical Analog (e.g., with Amide Linkage) |

| Molecular Weight | 242.23 g/mol | Varies with modification |

| LogP | ~3.5 | Varies with modification |

| Oral Bioavailability | Moderate to High | Potentially Improved |

| Blood-Brain Barrier Permeability | Likely to cross | Dependent on final structure |

| Metabolic Stability | Susceptible to esterase cleavage | Potentially Increased |

Assessment of Synthetic Accessibility.

The synthetic accessibility of this compound is considered to be high, primarily due to the straightforward nature of its retrosynthetic disconnection. The core strategy for its synthesis involves the formation of an ester bond between sesamol and benzoic acid or one of its activated derivatives.

Retrosynthetic Analysis:

A primary retrosynthetic disconnection breaks the ester linkage of this compound, leading to two commercially available and relatively inexpensive starting materials: sesamol and benzoic acid. This simplicity in the retrosynthetic pathway is a key indicator of its high synthetic accessibility.

Forward Synthetic Routes:

Several well-established esterification methods can be employed for the synthesis of this compound:

Fischer-Speier Esterification: This classic method involves reacting sesamol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product.

Acyl Chloride Method: A more reactive approach involves the use of benzoyl chloride, the acyl chloride derivative of benzoic acid. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often faster and proceeds under milder conditions than Fischer-Speier esterification.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct coupling of sesamol and benzoic acid. These methods are known for their mild reaction conditions and are often employed when sensitive functional groups are present.

Complexity Analysis:

The synthesis of this compound is characterized by a low complexity score. This is attributed to several factors:

Readily Available Starting Materials: Both sesamol and benzoic acid are common and affordable laboratory reagents.

Simple Reaction Chemistry: The esterification reactions involved are fundamental and well-understood transformations in organic chemistry.

High Atom Economy: Many of the potential synthetic routes exhibit good atom economy, minimizing waste.

Straightforward Purification: The product can typically be purified using standard techniques such as recrystallization or column chromatography.

A study on the synthesis of halogenated sesamol esters, such as 2-bromo-4,5-methylenedioxyphenyl benzoate, further supports the accessibility of this class of compounds, as it was prepared in an 80% yield. acs.org

Quantum Chemical Calculations and Spectroscopic Property Prediction.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity.

DFT calculations can provide valuable insights into the electronic properties of this compound. By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

For sesamol and its derivatives, the HOMO is typically localized on the phenolic ring and the oxygen atom, indicating that these are the primary sites for electron donation and reaction with electrophiles. nih.gov Conversely, the LUMO is generally distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of Sesamol Derivatives (Representative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Sesamol | -5.34 | -0.11 | 5.23 |

| Trimethylated Sesamol Derivative | -5.01 | -0.09 | 4.92 |

| This compound (Predicted) | Slightly lower than Sesamol | Similar to Sesamol | Slightly smaller than Sesamol |

Note: The values for this compound are predicted based on the expected electronic effects of the benzoate group and are for illustrative purposes.

The addition of a benzoate group to sesamol is expected to slightly lower the HOMO energy due to the electron-withdrawing nature of the carbonyl group, which could influence its reactivity profile.

Conformation Analysis and Energetic Profiles.

The conformational flexibility of this compound is primarily centered around the rotatable bond connecting the ester oxygen to the phenyl ring of the benzoate moiety. Conformation analysis helps to identify the most stable (lowest energy) three-dimensional arrangement of the molecule.

Thermodynamic Parameters and Stability Predictions.

Thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°) can be calculated using DFT methods. These values provide a quantitative measure of the stability of this compound. A more negative ΔGf° indicates a more thermodynamically stable molecule.

The stability of this compound can be compared to that of its parent molecule, sesamol. The formation of the ester bond is an exothermic process, suggesting that this compound is thermodynamically more stable than the individual reactants, sesamol and benzoic acid.

Molecular Modeling and Dynamics Simulations.

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly in biological systems.

Ligand-Protein Docking for Target Identification and Binding Affinity Prediction.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in identifying potential biological targets and predicting the binding affinity.

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and calculating a "docking score," which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies on this compound are not widely reported, studies on sesamol and its derivatives have explored their interactions with various enzymes and receptors. For instance, sesamol has been investigated for its potential to interact with targets involved in oxidative stress and inflammation. It is plausible that this compound, with its increased lipophilicity due to the benzoate group, may exhibit different binding affinities and target profiles compared to sesamol. The benzoate moiety could engage in additional hydrophobic or pi-stacking interactions within a protein's binding pocket, potentially enhancing its biological activity.

Advanced Analytical Methodologies for Sesamol Benzoate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For Sesamol (B190485) benzoate (B1203000), various chromatographic techniques are utilized to address different analytical challenges, from routine quantification to detailed impurity profiling.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a primary technique for the accurate quantification of Sesamol benzoate. nih.govresearchgate.net This method offers high sensitivity, reproducibility, and specificity. The principle involves injecting the sample into a column packed with a stationary phase (commonly a C18 reversed-phase column), through which a liquid mobile phase is pumped under high pressure. mdpi.commdpi.com this compound separates from other components based on its differential partitioning between the two phases.

As the separated components elute from the column, they pass through the DAD, which measures absorbance across a wide range of UV-visible wavelengths simultaneously. nih.gov This provides a complete UV spectrum for each peak, which is highly specific and can be used to confirm the identity of this compound and assess the purity of its chromatographic peak. nih.gov For quantification, the absorbance is measured at a specific wavelength where the compound exhibits maximum absorption, and the concentration is determined by comparing the peak area to a calibration curve constructed from standards of known concentration. myfoodresearch.com

Table 1: Hypothetical HPLC-DAD Method Validation Parameters for this compound Quantification

| Parameter | Result | Description |

|---|---|---|

| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and detector response over a specified range. |

| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Precision (%RSD) | < 2.0% | The relative standard deviation, indicating the closeness of repeated measurements. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value, assessed by spiking experiments. |

Gas Chromatography (GC) is an analytical technique ideal for separating and analyzing compounds that can be vaporized without decomposition. frontiersin.org In the context of this compound research, GC is primarily used for the analysis of volatile and semi-volatile organic compounds. This includes the detection of residual solvents from the synthesis process (e.g., toluene, acetone) or volatile impurities and byproducts. nih.govresearchgate.net

In GC, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a long, thin column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column. GC is often coupled with a mass spectrometer (GC-MS), which allows for the definitive identification of the separated volatile components based on their mass fragmentation patterns. gigvvy.com This combination is exceptionally powerful for creating a detailed impurity profile of a this compound sample. researchgate.netexlibrisgroup.com

Table 2: Potential Volatile Impurities in this compound Synthesis Detectable by GC

| Potential Impurity | Source | Boiling Point (°C) | Rationale for GC Analysis |

|---|---|---|---|

| Benzene | Solvent/Impurity in starting material | 80.1 | Highly volatile, easily separated and detected by GC. |

| Pyridine (B92270) | Catalyst/Base in synthesis | 115.2 | Volatile base that can be readily analyzed by GC. |

| Toluene | Solvent | 110.6 | Common organic solvent, detectable as a residual component. |

| 1,2-Methylenedioxybenzene | Impurity from Sesamol starting material | 172.0 | A potential related substance from the precursor that is amenable to GC analysis. researchgate.net |

Liquid Chromatography (LC), particularly HPLC, is the preferred method for assessing the purity of this compound and characterizing its non-volatile derivatives. gigvvy.com Compared to GC, LC is more suitable for analyzing larger, less volatile, and thermally sensitive molecules like this compound and its potential reaction byproducts. gigvvy.comresearchgate.netexlibrisgroup.com Purity assessment involves developing an LC method capable of separating the main this compound peak from all potential impurities, including unreacted starting materials (sesamol, benzoyl chloride), degradation products, and byproducts from side reactions.

Furthermore, LC is invaluable for characterizing derivatives of this compound. For instance, if modifications are made to the benzodioxole or benzoate rings, LC can be used to purify the new derivatives and confirm the success of the reaction. The retention time of a derivative will shift relative to the parent compound based on changes in its polarity, providing initial evidence of a successful chemical transformation. Studies on sesamol have shown LC to be more sensitive and reliable than GC for impurity analysis, with lower limits of detection and better reproducibility. gigvvy.comresearchgate.net

Table 3: Comparative Purity Assessment of Three Hypothetical Batches of this compound by LC

| Batch ID | Purity (%) | Major Impurity | Impurity Content (%) |

|---|---|---|---|

| SB-001 | 99.8% | Sesamol | 0.15% |

| SB-002 | 98.5% | Unknown (Relative Retention Time 0.88) | 1.20% |

| SB-003 | 99.5% | Benzoic Acid | 0.35% |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than conventional HPLC systems. The primary advantages of UPLC are significantly increased resolution, higher sensitivity, and much faster analysis times. mdpi.com

For this compound research, employing UPLC can provide a more detailed and accurate purity profile. Its enhanced resolution allows for the separation of closely eluting impurities that might co-elute and appear as a single peak in a standard HPLC analysis. This capability is crucial for detecting trace-level impurities and for developing a deeper understanding of the compound's stability and degradation pathways. The reduced run time also increases sample throughput, making UPLC a highly efficient tool for quality control and research.

Table 4: Hypothetical Performance Comparison: HPLC vs. UPLC for this compound Impurity Profiling

| Parameter | Standard HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Column Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |

| Analysis Run Time | 15 - 30 min | 2 - 5 min | Faster throughput. |

| Resolution (Critical Peak Pair) | 1.4 | 2.5 | Better separation of closely related impurities. |

| Solvent Consumption per Run | ~20 mL | ~3 mL | More environmentally friendly and cost-effective. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the molecular structure of compounds. These techniques probe how molecules interact with electromagnetic radiation, providing detailed information about atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds like this compound. researchgate.netcore.ac.uk It provides information on the chemical environment of individual atoms (specifically, nuclei with a non-zero spin, such as ¹H and ¹³C).

¹H NMR (Proton NMR) : This experiment identifies the different types of protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration (area under the peak) reveals the relative number of protons of that type, and the splitting pattern (multiplicity) provides information about adjacent protons. For this compound, ¹H NMR can confirm the presence of the protons on the benzodioxole ring, the methylene (B1212753) dioxy bridge (-O-CH₂-O-), and the benzoate aromatic ring.

¹³C NMR (Carbon NMR) : This experiment identifies the different types of carbon atoms in the molecule, confirming the carbon skeleton. The chemical shift of each carbon signal is characteristic of its functional group and bonding environment.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HMQC, HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming that the synthesized molecule has the correct structure of this compound. iupac.orgrsc.org

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom Type | Position/Description | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | -O-CH₂-O- | ~6.05 (s, 2H) | - |

| Proton | Aromatic H (Sesamol Ring) | ~6.60 - 6.85 (m, 3H) | - |

| Proton | Aromatic H (Benzoate Ring, ortho) | ~8.15 (d, 2H) | - |

| Proton | Aromatic H (Benzoate Ring, meta/para) | ~7.50 - 7.70 (m, 3H) | - |

| Carbon | -O-CH₂-O- | - | ~101.5 |

| Carbon | Aromatic C-O (Sesamol Ring) | - | ~148.2, ~145.0, ~142.0 |

| Carbon | Aromatic C-H (Sesamol Ring) | - | ~108.0, ~106.5, ~98.0 |

| Carbon | Carbonyl (C=O) | - | ~165.0 |

| Carbon | Aromatic C (Benzoate Ring) | - | ~128.5 - 134.0 |

Note: Predicted values are estimates based on standard chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Future Directions and Emerging Research Avenues for Sesamol Benzoate

Deeper Elucidation of Molecular Targets and Downstream Signaling Cascades

Future research on sesamol (B190485) benzoate (B1203000) is anticipated to delve deeper into its precise molecular interactions and the subsequent signaling pathways it modulates. While research on the parent compound, sesamol, has identified several key targets, further investigation is required to understand if and how the addition of the benzoate group modifies this activity.

Sesamol has been shown to influence lipid metabolism by targeting pathways involving peroxisome proliferator-activated receptors (PPARs), particularly PPARα. scispace.comnih.gov Activation of PPARα is a primary mechanism for lowering serum lipid levels. nih.gov Studies on HepG2 cells have demonstrated that sesamol can reduce intracellular triglyceride and cholesterol levels by activating the PPARα signaling pathway. scispace.comnih.gov Additionally, sesamol has been found to target liver X receptor α (LXRα), sterol regulatory element-binding protein-1 (SREBP-1), and fatty acid synthase (FAS) expression. scispace.com It also influences the AMP-activated protein kinase (AMPK) signaling pathway. scispace.com

In the context of inflammation, sesamol has been shown to suppress inflammatory responses by inhibiting the activation of NF-κB/MAPK and upregulating AMPK signaling in macrophages. akjournals.com A recent study further elucidated that sesamol's anti-inflammatory effect involves the upregulation of SIRT1, which in turn leads to the downregulation of NF-κB p65 nuclear translocation through deacetylation. akjournals.com

Given this background, future research on sesamol benzoate should aim to:

Characterize Binding Affinities: Determine the binding affinities of this compound to known sesamol targets such as PPARα, LXRα, and SIRT1 to understand how the benzoate moiety influences these interactions.

Identify Novel Targets: Employ techniques like affinity chromatography and mass spectrometry to identify novel protein targets of this compound that may not be affected by sesamol alone.

Map Downstream Pathways: Utilize phosphoproteomics and other systems biology approaches to map the downstream signaling cascades activated or inhibited by this compound in various cell types. This will provide a more comprehensive picture of its mechanism of action.

Development of Advanced Delivery Systems for Enhanced Bioavailability and Target Specificity (Preclinical Focus)

A significant hurdle in the therapeutic application of phenolic compounds like sesamol is their limited bioavailability due to factors like poor solubility and rapid metabolism. nih.gov The development of advanced delivery systems is crucial to overcome these limitations and enhance the therapeutic potential of this compound in preclinical settings.

Several novel carrier systems have been explored for sesamol, including polymeric nanoparticles and lipid vesicles, to improve its stability, bioavailability, and reduce systemic clearance. nih.gov Solid lipid nanoparticles (SLNs) have emerged as a promising approach. Sesamol-loaded SLNs have demonstrated enhanced hepatoprotective effects compared to free sesamol, attributed to improved oral bioavailability and a controlled, prolonged release. researchgate.net These SLNs, with an average particle size of around 120 nm, have shown significantly better protection in preclinical models of liver injury. researchgate.netresearchgate.net Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed for sesamol, which can improve its aqueous solubility and bioavailability. phcog.com

Future research in this area for this compound should focus on:

Formulation of Novel Nanocarriers: Developing and characterizing various nanocarriers such as liposomes, micelles, and dendrimers for the encapsulation of this compound. The goal is to optimize drug loading, encapsulation efficiency, and release kinetics.

Surface Functionalization for Targeting: Modifying the surface of these nanocarriers with specific ligands (e.g., antibodies, peptides) to achieve targeted delivery to specific tissues or cell types, thereby increasing efficacy and reducing potential off-target effects.

Preclinical Evaluation of Formulations: Conducting comprehensive preclinical studies to evaluate the pharmacokinetics, biodistribution, and efficacy of these advanced delivery systems in relevant animal models of disease.

Investigation of Synergistic Effects with Other Bioactive Compounds or Therapeutic Agents

The combination of bioactive compounds can often lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. Investigating the synergistic potential of this compound with other compounds is a promising avenue for future research.

Studies have shown that sesamol can exhibit synergistic effects. For instance, in the context of food preservation, sesamol showed a synergistic antioxidant effect with polyglycerol polyricinoleate (PGPR) in inhibiting lipid oxidation in sunflower oil. researchgate.net In a therapeutic context, the combination of sesame oil and alpha-lipoic acid has demonstrated synergistic ameliorative effects against diazinon-induced toxicity in rats, enhancing endogenous antioxidant status and reducing lipid peroxidation. cdnsciencepub.com Furthermore, the synergistic effects of phenolic compounds with conventional antifungal agents like amphotericin B and fluconazole (B54011) have been reported against Candida albicans. frontiersin.org

Future research on this compound should explore:

Combination with Other Natural Compounds: Investigating the synergistic or additive effects of this compound with other well-characterized bioactive compounds, such as other antioxidants (e.g., vitamin E, curcumin) or anti-inflammatory agents.

Combination with Conventional Drugs: Evaluating the potential of this compound to enhance the efficacy of existing therapeutic agents, potentially allowing for dose reduction and minimizing side effects. This is particularly relevant in areas like cancer therapy and cardiovascular disease management.

Mechanistic Basis of Synergy: Elucidating the molecular mechanisms underlying any observed synergistic interactions, which could involve complementary modes of action or effects on drug metabolism and transport.

Application in Novel Preclinical Disease Models beyond Current Scope

While research on sesamol has explored its potential in areas like cardiovascular and liver diseases, the unique properties of this compound may warrant its investigation in a broader range of preclinical disease models. nih.govresearchgate.net

Sesamol has been investigated for its neuroprotective, anti-aging, and anti-cancer properties. researchgate.net Its ability to scavenge free radicals and protect against DNA damage and lipid peroxidation suggests its potential in mitigating oxidative stress-related pathologies. researchgate.net

Future preclinical research could extend the application of this compound to models of:

Neurodegenerative Diseases: Given the role of oxidative stress and inflammation in neurodegeneration, evaluating the neuroprotective effects of this compound in models of Alzheimer's or Parkinson's disease is a logical next step.

Metabolic Syndrome and Diabetes: Building on the known lipid-lowering effects of sesamol, investigating the impact of this compound on insulin (B600854) sensitivity, glucose metabolism, and other markers of metabolic syndrome in relevant animal models would be valuable.

Inflammatory Bowel Disease: The anti-inflammatory properties of sesamol suggest that this compound could be beneficial in models of inflammatory bowel disease, where modulation of the inflammatory response in the gut is a key therapeutic goal.

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics) for Holistic Mechanistic Understanding

To gain a comprehensive and unbiased understanding of the biological effects of this compound, the integration of multi-omics approaches is essential. mdpi.comfrontiersin.org These technologies allow for the simultaneous measurement of thousands of molecules (genes, proteins, metabolites), providing a systems-level view of cellular responses.

Multi-omics studies are increasingly being used in various fields, including immunology and plant biology, to unravel complex biological networks. frontiersin.orgunife.it For sesame itself, multi-omics approaches are being applied to improve genetic breeding by understanding the links between genotype and phenotype. mdpi.comnih.gov

Future research on this compound should incorporate:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression profiles in cells or tissues treated with this compound. This can reveal the key signaling pathways and biological processes affected by the compound.

Proteomics: Employing mass spectrometry-based proteomics to identify and quantify changes in the protein landscape. This can provide insights into the molecular targets and downstream effector proteins.

Metabolomics: Utilizing techniques like NMR and mass spectrometry to profile changes in the metabolome. This can shed light on how this compound influences cellular metabolism and identify key metabolic pathways that are modulated.

By integrating these different "omics" layers, researchers can construct detailed models of this compound's mechanism of action, leading to a more holistic understanding of its therapeutic potential.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around this compound and identify derivatives with improved potency, selectivity, or pharmacokinetic properties, high-throughput screening (HTS) and combinatorial chemistry are powerful tools. researchgate.netnih.gov

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity using HTS assays. researchgate.netcijournal.ru This approach has been instrumental in modern drug discovery. nih.gov Computational design has also been used to propose sesamol derivatives with enhanced antioxidant properties. acs.org A study involving the computational design of 50 sesamol derivatives identified several candidates predicted to be better antioxidants than the parent compound. acs.org

Future efforts in this area could involve:

Synthesis of a this compound Library: Creating a focused library of this compound derivatives by modifying the aromatic rings of both the sesamol and benzoate moieties with different functional groups.

Development of HTS Assays: Designing and validating robust and scalable HTS assays to screen the derivative library for desired biological activities, such as inhibition of a specific enzyme or activation of a particular signaling pathway.

Structure-Activity Relationship (SAR) Studies: Analyzing the data from the HTS campaign to establish clear SARs, which will guide the rational design of next-generation compounds with optimized properties.

Sustainability and Scalability of this compound Production for Research Needs

As research on this compound progresses, ensuring a sustainable and scalable supply of the compound for preclinical and potentially clinical studies will be critical.

The production of many natural products can be challenging due to low yields from natural sources. mdpi.com Therefore, developing efficient and environmentally friendly synthetic routes is essential. While the parent compound, sesamol, can be isolated from sesame oil, a scalable synthesis of this compound would be necessary for larger-scale research needs. semanticscholar.org Strategies for scalable oil extraction from sesame seeds, such as ultrasound-assisted extraction, are being explored to improve efficiency and reduce energy consumption. researchgate.net Furthermore, biocatalysis and metabolic engineering in microorganisms are emerging as sustainable methods for producing high-value chemicals. researchgate.net

Future research and development in this area should focus on:

Optimization of Synthetic Routes: Developing and optimizing a cost-effective and high-yield synthetic process for this compound that is amenable to scale-up.

Development of Analytical Standards: Establishing robust analytical methods and reference standards to ensure the purity, quality, and consistency of the this compound produced for research purposes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sesamol benzoate, and how can researchers validate its structural integrity post-synthesis?

- Methodological Answer : this compound synthesis typically involves esterification of sesamol (a phenolic compound from sesame) with benzoyl chloride. Post-synthesis validation requires:

- Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation via characteristic peaks (e.g., carbonyl resonance at ~168 ppm in -NMR).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 243.2 for CHO).

- Chromatographic Purity : Use HPLC with UV detection (λ = 280 nm) to assess purity ≥95% .

- Data Table :

| Technique | Key Metrics | Acceptable Range |

|---|---|---|

| -NMR | Ester proton (δ 4.3–4.5 ppm) | Single peak, no impurities |

| HPLC | Retention time ±0.1 min | Purity ≥95% |

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS : Offers high sensitivity (LOQ ~5 ng/mL) for plasma/brain homogenates. Use reverse-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water).

- Microdialysis : For real-time brain interstitial fluid monitoring in rodent models. Calibrate recovery rates using retrodialysis .

- Key Considerations : Matrix effects (e.g., phospholipid interference) must be mitigated via protein precipitation with acetonitrile (1:3 v/v) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate this compound's neuroprotective efficacy in traumatic brain injury (TBI) models?

- Methodological Answer :

- PICOT Framework :

- P opulation: Adult Sprague-Dawley rats (250–300 g).

- I ntervention: Intranasal administration (10 mg/kg) of this compound-loaded nanocarriers.

- C omparator: Free sesamol solution.

- O utcome: Neurological deficit scores, oxidative stress markers (MDA, SOD).

- T imeframe: 24–72 hours post-TBI .

- Statistical Validation : Use one-way ANOVA with Tukey’s post-hoc test (α = 0.05) to compare groups. Ensure sample size ≥6/group for power >0.8 .

- Data Table :

| Parameter | TBI Model | This compound SLNs | Sesamol Solution |

|---|---|---|---|

| Neurological Score | 24 h | 1.2 ± 0.3* | 2.8 ± 0.5 |

| MDA (nmol/mg protein) | 72 h | 3.1 ± 0.4* | 5.6 ± 0.7 |

| *P < 0.05 vs. control . |

Q. What methodological approaches resolve contradictions in this compound's cytotoxic effects between in vitro and in vivo models?

- Methodological Answer :

- In Vitro/In Vivo Correlation (IVIVC) : Use glioma cell lines (e.g., U87) for in vitro IC determination vs. orthotopic tumor models for in vivo efficacy.

- Nanocarrier Optimization : Compare glyceryl monostearate SLNs (EE% = 66.09 ± 0.92, ΔG = -8.85 ± 0.16) vs. polycaprolactone PNs (EE% = 61.73 ± 0.47, ΔG = -5.04 ± 0.11) to address bioavailability disparities .

- Mechanistic Studies : Conduct transcriptomic analysis (RNA-seq) to identify differential gene expression (e.g., Nrf2 pathway modulation) between models .

- Data Table :

| Model | IC (μM) | Brain Targeting Efficiency (Fold) |

|---|---|---|

| In Vitro (U87) | 27.81 ± 2.76 | N/A |

| In Vivo (Rat) | 38.50 ± 10.37 | 7.64 ± 1.89 (SLNs) |

Addressing Data Contradictions

Q. How should researchers interpret conflicting results in this compound's antioxidant activity across different assay conditions?

- Methodological Answer :

- Standardize Assays : Use identical protocols for lipid peroxidation (e.g., TBARS assay) and ROS quantification (DCFH-DA probe).

- Control Variables : Match cell passage numbers, serum-free conditions, and incubation times (e.g., 24 h for neuronal cells vs. 48 h for cancer cells) .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I statistic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.